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Compound of Interest

Compound Name:
N-Biotinyl-12-aminododecanoic

Acid

Cat. No.: B015032 Get Quote

Technical Support Center: N-Biotinyl-12-
aminododécanoïque Acide
Ce guide fournit des informations techniques, des protocoles et des conseils de dépannage

pour les chercheurs utilisant l'acide N-Biotinyl-12-aminododécanoïque pour le marquage de

biomolécules. L'efficacité de cette réaction dépend fortement du pH.

Foire aux questions (FAQ)
Q1 : Quel est le rôle du pH dans la réaction de marquage ?

Le pH est un paramètre critique car il influence deux processus concurrents : l'activation du

groupe amine cible et la stabilité du réactif de biotinylation.[1] Pour que la réaction se produise,

le groupe amine primaire (par exemple, sur une lysine dans une protéine) doit être déprotoné

et donc nucléophile.[1][2] Cela est favorisé à un pH alcalin. Cependant, à un pH plus élevé, le

réactif de biotine activé (généralement un ester de NHS) devient plus sensible à l'hydrolyse, ce

qui le désactive.[1][3][4] Par conséquent, un pH optimal est un compromis pour maximiser le

marquage tout en minimisant l'hydrolyse.[1]

Q2 : Quelle est la plage de pH optimale pour le marquage avec l'acide N-Biotinyl-12-

aminododécanoïque activé par le NHS ?
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La plage de pH optimale pour les réactions de couplage d'esters de NHS se situe

généralement entre 7,2 et 8,5.[5] De nombreux protocoles recommandent spécifiquement un

pH de 8,3 à 8,5 pour obtenir le meilleur équilibre entre la réactivité des amines et la stabilité de

l'ester.[4][6]

Q3 : Que se passe-t-il si le pH est trop bas ?

Si le pH est trop acide (inférieur à 7), la plupart des groupes amines primaires seront protonés

(-NH3+).[1] Cette forme protonée n'est pas nucléophile et ne réagira pas avec l'ester de NHS,

ce qui entraînera une efficacité de marquage très faible ou nulle.[4][6]

Q4 : Que se passe-t-il si le pH est trop élevé ?

Si le pH est trop alcalin (supérieur à 9), l'hydrolyse de l'ester de NHS s'accélère

considérablement.[1][3][7] Le réactif de biotine sera inactivé par l'eau plus rapidement qu'il ne

pourra réagir avec la protéine cible, ce qui réduira le rendement du conjugué.[1][4] Par

exemple, la demi-vie d'un ester de NHS peut chuter de plusieurs heures à pH 7 à seulement

quelques minutes à pH 9.[7][8]

Q5 : Quels tampons sont recommandés pour la réaction de biotinylation ?

Il est crucial d'utiliser des tampons qui ne contiennent pas d'amines primaires, car ils

entreraient en compétition avec la molécule cible pour le réactif de biotine.[5][9] Les tampons

recommandés comprennent :

Phosphate-Buffered Saline (PBS) à un pH ajusté entre 7,2 et 8,0.[10]

Tampons au bicarbonate/carbonate (0,1 M) à pH 8,3-8,5.[1][4][11]

Tampon HEPES.[5]

Tampon borate (0,1 M) à pH 8,5.[5][12]

Évitez les tampons comme le Tris (tris(hydroxyméthyl)aminométhane) ou la glycine, car ils

contiennent des amines qui désactiveront la réaction.[5][9][13]
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Problème Cause possible liée au pH Solution suggérée

Faible efficacité de marquage

ou absence de marquage

Le pH du tampon de réaction

est trop bas (< 7,0).

Vérifiez le pH de votre tampon

de réaction. Ajustez à la plage

recommandée de 7,2-8,5.

Préparez un tampon frais si

nécessaire.

Le tampon de réaction contient

des amines (par ex. Tris,

glycine).

Préparez votre protéine dans

un tampon sans amine

recommandé (par ex. PBS,

Bicarbonate, HEPES) en

utilisant la dialyse ou une

colonne de dessalage.[9]

Résultats incohérents entre les

expériences

Le pH du tampon a changé

avec le temps ou une

hydrolyse significative de

l'ester de NHS s'est produite

lors de réactions à grande

échelle, acidifiant le mélange.

[4][6]

Utilisez toujours un tampon

fraîchement préparé. Pour les

réactions à grande échelle,

surveillez le pH pendant la

réaction ou utilisez un tampon

plus concentré.[4][6]

L'hydrolyse du réactif de

biotine est due à un pH trop

élevé (> 9,0).

Abaissez le pH à la plage

optimale de 8,3-8,5. Assurez-

vous que le réactif de biotine

est dissous et ajouté à la

solution protéique

immédiatement.[9]

Précipitation de la protéine

après le marquage

Le marquage a modifié le point

isoélectrique (pI) de la

protéine, provoquant son

agrégation au pH de la

réaction.[13][14]

Effectuez la réaction à un pH

d'au moins 2 unités au-dessus

du pI de l'anticorps biotinylé.

[14] Après la réaction, l'ajout

de Tris à 1 M (pH 9,0) peut

parfois aider à resolubiliser la

protéine en augmentant le pH.

[13]
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Données quantitatives : pH, stabilité de l'ester de
NHS et efficacité de la réaction
L'efficacité du marquage est une course entre la réaction d'amidation souhaitée et la réaction

d'hydrolyse concurrente.

Tableau 1 : Demi-vie typique de l'ester de NHS en fonction du pH

pH Température (°C)
Demi-vie
approximative

Référence

7,0 4 4-5 heures [5]

8,0 25 ~3,5 heures [3]

8,5 25 ~3 heures [3]

8,6 4 10 minutes [5][7]

9,0 25 ~2 heures [3]

Ces valeurs sont approximatives et peuvent varier en fonction de la structure spécifique de la

molécule de biotine et des conditions du tampon.

Tableau 2 : Effet du pH sur le rendement de la réaction

pH
Taux d'amidation
relatif

Taux d'hydrolyse
relatif

Rendement de
conjugaison relatif

7,5 Modéré Faible Bon

8,5 Élevé Modéré Excellent

9,0 Très élevé Élevé Bon à modéré

Ce tableau illustre que, bien que l'hydrolyse augmente avec le pH, le taux de la réaction

d'amidation souhaitée augmente plus significativement, conduisant à un rendement optimal

autour de pH 8,5.[1][3]
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Protocoles expérimentaux
Activation de l'acide N-Biotinyl-12-aminododécanoïque à
l'aide d'EDC/NHS
L'acide N-Biotinyl-12-aminododécanoïque doit d'abord être activé pour former un ester de NHS

réactif aux amines. Cela se fait généralement à l'aide d'EDC (1-éthyl-3-(3-

diméthylaminopropyl)carbodiimide) et de NHS (N-hydroxysuccinimide).

Matériaux :

Acide N-Biotinyl-12-aminododécanoïque

EDC (carbodiimide)

NHS ou Sulfo-NHS

Tampon d'activation : tampon MES (2-(N-morpholino)éthanesulfonique), 0,1 M, pH 4,7-6,0

Solvant organique aprotique (si nécessaire, par ex. DMSO ou DMF)

Procédure :

Dissoudre l'acide N-Biotinyl-12-aminododécanoïque dans le tampon d'activation (ou une

quantité minimale de DMSO/DMF, puis diluer dans le tampon d'activation).

Ajouter 1,5 équivalent molaire de NHS ou Sulfo-NHS à la solution de biotine et mélanger

doucement.

Ajouter 1,5 équivalent molaire d'EDC à la solution.

Laisser la réaction d'activation se dérouler pendant 15 à 30 minutes à température ambiante.

La réaction d'activation est plus efficace à un pH de 4,5 à 7,2.[15]

Le mélange activé est maintenant prêt à être ajouté à la protéine pour la réaction de

conjugaison.

Protocole général pour le marquage des protéines
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Matériaux :

Protéine d'intérêt (1-10 mg/mL) dans un tampon de réaction sans amine.

Réactif de biotine activé par le NHS (préparé comme ci-dessus ou un réactif commercial).

Tampon de réaction : tampon phosphate 0,1 M ou tampon bicarbonate 0,1 M, pH 8,3-8,5.[1]

[4]

Tampon de désactivation : Tris-HCl 1 M, pH 8,0 ou glycine.[1]

Colonne de dessalage ou équipement de dialyse pour la purification.[1]

Procédure :

Préparation de la protéine : S'assurer que la solution protéique est dans le tampon de

réaction approprié à une concentration de 1 à 10 mg/mL.[1][4] Si la protéine est dans un

tampon contenant des amines, effectuer un échange de tampon par dialyse ou

chromatographie de dessalage.[9]

Préparation du réactif de biotine : Immédiatement avant utilisation, dissoudre le réactif de

biotine activé par le NHS dans du DMSO ou du DMF de haute qualité, puis le diluer dans le

tampon de réaction.[10]

Réaction de conjugaison : Ajouter un excès molaire de 10 à 20 fois du réactif de biotine

activé à la solution protéique. Le rapport optimal doit être déterminé empiriquement.

Incuber la réaction pendant 30 minutes à 2 heures à température ambiante ou pendant 2 à 4

heures à 4°C.[5]

Désactivation de la réaction : Arrêter la réaction en ajoutant un tampon de désactivation (par

ex. Tris ou glycine) à une concentration finale de 20 à 50 mM.[7] Incuber pendant 15

minutes.

Purification : Retirer l'excès de réactif de biotine non réagi et les sous-produits de réaction en

utilisant une colonne de dessalage ou une dialyse.[9]
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Visualisations

Étape 1 : Activation de la biotine (pH 4,5-6,0)

Étape 2 : Conjugaison à la protéine (pH 7,2-8,5)

Réaction concurrente : Hydrolyse (accélérée à pH > 8,5)

Biotine-COOH

Biotine-NHS Ester (Activé)

+ EDC, NHS

EDC NHS

Biotine-NHS EsterProtéine-NH2

Protéine-Biotine (Liaison amide stable)

+ Biotine-NHS

Biotine-NHS Ester

Biotine-COOH (Inactive)

+ H2O (pH élevé)

H2O

Click to download full resolution via product page

Légende : Flux de travail de la réaction de biotinylation en deux étapes et voie d'hydrolyse

concurrente.
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Légende : Relation entre le pH, la réactivité des amines et la stabilité de l'ester de NHS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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